molecular formula C18H21ClN2S B14738310 1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine CAS No. 5473-18-7

1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine

Cat. No.: B14738310
CAS No.: 5473-18-7
M. Wt: 332.9 g/mol
InChI Key: VMLUUOCHCVVBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 4-methylbenzenethiol under specific conditions. The reaction may require a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified piperazine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, leading to a range of pharmacological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-Methylbenzenethiol: A precursor used in the synthesis of the compound.

    Other Piperazine Derivatives: Compounds with similar structures but different substituents, leading to varied biological activities.

Uniqueness

1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine is unique due to the presence of both a chlorophenyl and a methylphenylsulfanyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

CAS No.

5473-18-7

Molecular Formula

C18H21ClN2S

Molecular Weight

332.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine

InChI

InChI=1S/C18H21ClN2S/c1-15-5-7-18(8-6-15)22-14-20-9-11-21(12-10-20)17-4-2-3-16(19)13-17/h2-8,13H,9-12,14H2,1H3

InChI Key

VMLUUOCHCVVBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCN2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.